2-bromo-2-cyclopentylacetonitrile physical and chemical properties
2-bromo-2-cyclopentylacetonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-bromo-2-cyclopentylacetonitrile, a valuable building block in modern organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile for researchers. The guide covers its predicted physical characteristics, core reactivity, a plausible synthetic route, expected spectroscopic signatures, and essential safety and handling protocols. The content is structured to provide not just data, but also the scientific rationale behind the predicted properties and experimental procedures, empowering researchers to effectively utilize this versatile reagent in their work.
Introduction: The Synthetic Utility of α-Bromo Nitriles
The α-bromo nitrile moiety is a privileged functional group in organic synthesis, serving as a versatile precursor for a wide array of chemical transformations. The presence of both a nucleophilic nitrile group and an electrophilic carbon bearing a good leaving group (bromide) on the same carbon atom imparts a unique reactivity profile. This dual functionality allows for the facile introduction of cyano groups and the subsequent elaboration into various functionalities such as carboxylic acids, amines, and ketones. Furthermore, the cyclopentyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic properties of drug candidates. The combination of these two structural features in 2-bromo-2-cyclopentylacetonitrile makes it a promising, albeit not extensively characterized, intermediate for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical Properties: An Educated Estimation
| Property | Predicted Value for 2-bromo-2-cyclopentylacetonitrile | Bromoacetonitrile[1] | 2-Bromophenylacetonitrile[2][3] | 2-Bromobutanenitrile[4] |
| Molecular Formula | C₇H₁₀BrN | C₂H₂BrN | C₈H₆BrN | C₄H₆BrN |
| Molecular Weight | 188.07 g/mol | 119.95 g/mol | 196.04 g/mol | 148.00 g/mol |
| Appearance | Colorless to light yellow liquid | Liquid | Low melting point solid | Colorless to light yellow liquid |
| Boiling Point | ~180-200 °C at 760 mmHg (with decomposition) | 60-62 °C at 24 mmHg | 140-141 °C at 13 mmHg | 149.2 °C at 760 mmHg |
| Melting Point | Not applicable (liquid at room temp.) | -36 °C | 29 °C | Not available |
| Density | ~1.3-1.4 g/cm³ | 1.722 g/cm³ | 1.51 g/cm³ | 1.458 g/cm³ |
| Refractive Index | ~1.49-1.51 | 1.479 | 1.5696 | 1.467 |
| Solubility | Soluble in most organic solvents (e.g., ether, acetone, chloroform); slightly soluble in water. | Slightly soluble in water; miscible with organic solvents. | Easily soluble in ethanol, ether, acetone, chloroform; slightly soluble in water.[3] | Insoluble in water; soluble in alcohol and ether.[4] |
Rationale for Predictions:
-
Boiling Point: The presence of the cyclopentyl group significantly increases the molecular weight and van der Waals forces compared to bromoacetonitrile, leading to a much higher predicted boiling point. The boiling points of 2-bromophenylacetonitrile and 2-bromobutanenitrile at reduced pressure also support a higher boiling point for the target compound.[2][4]
-
Density: The density is expected to be higher than water due to the presence of the bromine atom, a trend observed in the analog compounds.
-
Solubility: The nonpolar cyclopentyl group and the polar nitrile and bromide groups suggest good solubility in a range of organic solvents, with limited solubility in water, consistent with the properties of similar-sized organic halides.[3][4]
Core Chemical Reactivity
The reactivity of 2-bromo-2-cyclopentylacetonitrile is primarily dictated by the electrophilic nature of the α-carbon and the acidity of the α-proton, leading to two main competing reaction pathways: nucleophilic substitution and base-induced elimination.[4]
Nucleophilic Substitution
The carbon atom attached to the bromine is electron-deficient and highly susceptible to attack by a wide range of nucleophiles. As a secondary alkyl halide, it is expected to readily undergo bimolecular nucleophilic substitution (SN2) reactions.[4] In this one-step mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the bromine leaving group.[5]
Caption: Generalized SN2 reaction of 2-bromo-2-cyclopentylacetonitrile.
This reactivity makes it a valuable intermediate for introducing the cyclopentyl(cyano)methyl moiety into various molecular scaffolds. Common nucleophiles that can be employed include:
-
Amines: To form α-amino nitriles, which are precursors to α-amino acids.
-
Alkoxides and Phenoxides: To synthesize α-alkoxy and α-aryloxy nitriles.
-
Thiolates: For the preparation of α-thio nitriles.
-
Cyanide: To generate dinitriles.
-
Enolates and other Carbon Nucleophiles: For the formation of new carbon-carbon bonds.
Base-Induced Elimination
In the presence of a strong, non-nucleophilic base, 2-bromo-2-cyclopentylacetonitrile can undergo an elimination reaction to form an unsaturated nitrile. The presence of the electron-withdrawing nitrile group increases the acidity of the α-proton, facilitating its abstraction by a base.
Synthesis of 2-bromo-2-cyclopentylacetonitrile
A plausible and direct method for the synthesis of 2-bromo-2-cyclopentylacetonitrile is the α-bromination of cyclopentylacetonitrile. This transformation can be achieved using various brominating agents.
Caption: Proposed synthesis of 2-bromo-2-cyclopentylacetonitrile.
Experimental Protocol: α-Bromination of Cyclopentylacetonitrile
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add cyclopentylacetonitrile and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) to the flask. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be added to facilitate the reaction. Alternatively, the reaction can be initiated by irradiation with a UV lamp.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-bromo-2-cyclopentylacetonitrile.
Spectroscopic Characterization (Predicted)
While authenticated spectra for 2-bromo-2-cyclopentylacetonitrile are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple.
-
α-Proton: A single proton on the carbon bearing the bromine and nitrile groups. This proton is expected to appear as a multiplet in the downfield region, likely between δ 4.0 and 5.0 ppm, due to the deshielding effects of the adjacent electron-withdrawing bromine and nitrile groups.
-
Cyclopentyl Protons: The protons on the cyclopentyl ring will appear as a series of complex multiplets in the upfield region, typically between δ 1.0 and 2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Nitrile Carbon (-C≡N): A characteristic peak in the downfield region, typically between δ 115 and 125 ppm.
-
α-Carbon (-CH(Br)CN): The carbon attached to the bromine and nitrile groups will be significantly deshielded and is expected to appear between δ 40 and 60 ppm.
-
Cyclopentyl Carbons: The carbons of the cyclopentyl ring will appear in the aliphatic region, between δ 20 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.[6]
-
C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentyl ring.[7]
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.[8]
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.
-
Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z values corresponding to the molecular weight of the compound with the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ and fragmentation of the cyclopentyl ring.
Safety, Handling, and Storage
Disclaimer: This information is based on the known hazards of similar α-bromo nitriles and should be treated as a guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Hazards:
-
Toxicity: α-Bromo nitriles are generally considered to be toxic if swallowed, in contact with skin, or if inhaled.[9][10]
-
Irritation: This compound is expected to be a skin and eye irritant.[9]
-
Lachrymator: Many bromo-compounds are lachrymators, causing irritation to the eyes and respiratory tract.[11]
Handling:
-
Work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a cool, dry, and well-ventilated area.[12]
-
Keep the container tightly closed.[12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11][12]
-
For long-term storage, refrigeration may be recommended.[12]
Applications in Drug Discovery and Organic Synthesis
While specific applications of 2-bromo-2-cyclopentylacetonitrile are not widely reported, its structural motifs suggest significant potential in several areas:
-
Scaffold for Novel Therapeutics: The cyclopentyl group is a known bioisostere for phenyl rings and can improve the metabolic stability and lipophilicity of drug candidates. The α-bromo nitrile functionality allows for the versatile introduction of this scaffold into a wide range of molecules.
-
Precursor for Bioactive Amines and Carboxylic Acids: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functional groups in pharmaceuticals.
-
Building Block for Heterocyclic Synthesis: The reactivity of the α-bromo nitrile makes it a suitable starting material for the synthesis of various nitrogen-containing heterocyclic compounds.
Conclusion
2-bromo-2-cyclopentylacetonitrile is a promising, yet under-characterized, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, expected spectroscopic data, and essential safety information based on the well-established chemistry of its structural analogs. It is the author's hope that this guide will serve as a valuable resource for researchers, enabling them to safely and effectively utilize this compound in the development of novel molecules and materials.
References
- Apollo Scientific. (2021, May 13).
- Sigma-Aldrich. (2025, November 6).
-
NextSDS. (n.d.). 2-bromo-2-cyclopropylacetonitrile — Chemical Substance Information. Retrieved from [Link]
- Fisher Scientific. (2010, October 20).
- ThermoFisher Scientific. (2010, November 16).
- CPAChem. (2023, March 21).
- D'Auria, M., & Racioppi, R. (2013). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Molecules, 18(10), 11946-11967.
- Fisher Scientific. (2010, November 16).
-
ChemSrc. (n.d.). 590-17-0 Bromoacetonitrile C2H2BrN. Retrieved from [Link]
- Cole-Parmer. (2005, October 3).
-
ChemBK. (2024, April 9). 2-bromo-2-phenyl-ethanenitrile. Retrieved from [Link]
- Nishimura, T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 19062-19066.
-
Chemspace. (n.d.). 2-bromo-2-cyclopentyl-2-cyclopropylacetonitrile. Retrieved from [Link]
- Nishimura, T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances.
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2-cyclopentylacetic acid. Retrieved from [Link]
-
Chemspace. (n.d.). 2-bromo-2-cyclobutyl-2-cyclopropylacetonitrile. Retrieved from [Link]
- Hulce, M., et al. (1988). (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE. Organic Syntheses, 67, 132.
- Nishimura, T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 19062-19066.
- Smith, A. B., III, et al. (1985). 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses, 63, 178.
-
PubChem. (n.d.). (2-Bromopropyl)cyclopentane. Retrieved from [Link]
-
NextSDS. (n.d.). 2-bromo-2-cyclopentylacetic acid — Chemical Substance Information. Retrieved from [Link]
- LibreTexts Chemistry. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).
-
NIST. (n.d.). Cyclopentane, bromo-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
- LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
- YouTube. (2017, January 14).
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Bromophenylacetonitrile 97 19472-74-3 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
